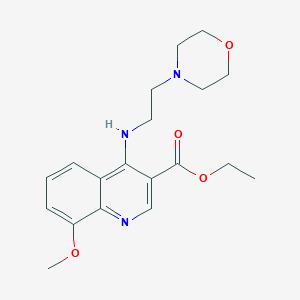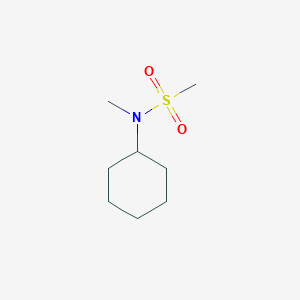![molecular formula C21H23NO3 B241732 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone, also known as Furosemide, is a diuretic medication used to treat fluid retention in conditions such as heart failure, liver disease, and kidney disease. Furosemide is a potent loop diuretic that inhibits the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. In addition to its clinical applications, Furosemide has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone also has vasodilatory effects and can reduce blood pressure by decreasing peripheral vascular resistance.
Biochemical and physiological effects:
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has a number of biochemical and physiological effects beyond its diuretic properties. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the production of aqueous humor in the eye. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in response to inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has a number of advantages and limitations for lab experiments. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is a well-characterized compound with a known mechanism of action, making it a useful tool for studying renal physiology and fluid balance. However, 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone can have off-target effects and can interact with other compounds, leading to potential confounding effects.
Orientations Futures
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has a number of potential future applications beyond its current clinical use as a diuretic. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been studied for its potential to treat hypertension, cerebral edema, and acute lung injury. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has also been studied as a potential treatment for certain types of cancer, as it can inhibit the activity of carbonic anhydrase, which is overexpressed in some tumors. Additionally, 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been studied for its potential to enhance the delivery of drugs to the brain, as it can cross the blood-brain barrier.
Méthodes De Synthèse
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is synthesized through a multi-step process involving the condensation of 3-methyl-2-butanone with 3,4-dihydro-2H-pyran, followed by cyclization with 2-chloroacetyl chloride, and subsequent reaction with 2-amino-5-methylthiazole. The final step involves the oxidation of the thiazole ring to form the oxazinone ring.
Applications De Recherche Scientifique
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future applications. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been shown to have a number of therapeutic applications beyond its clinical use as a diuretic. For example, 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been studied for its potential to treat hypertension, cerebral edema, and acute lung injury.
Propriétés
Nom du produit |
1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone |
|---|---|
Formule moléculaire |
C21H23NO3 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
1-(9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone |
InChI |
InChI=1S/C21H23NO3/c1-12(23)17-13(2)25-20-15-9-7-6-8-14(15)19-16(18(17)20)10-22(11-24-19)21(3,4)5/h6-9H,10-11H2,1-5H3 |
Clé InChI |
BYMQBQPATLMWTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C(C)(C)C)C(=O)C |
SMILES canonique |
CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C(C)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)

![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)

![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)





![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)